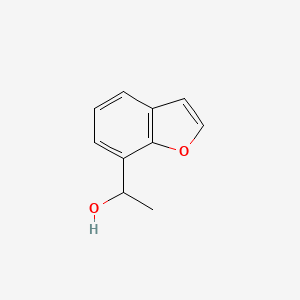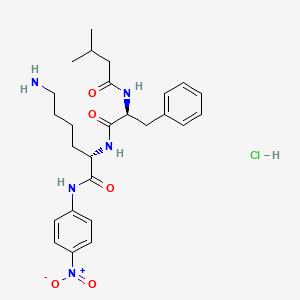
Isovaleryl-Phe-Lys-pNA HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isovaleryl-Phe-Lys-pNA HCl, also known as N-Isovaleryl-L-phenylalanyl-L-lysine-p-nitroanilide hydrochloride, is a chromogenic plasmin substrate . It is used in laboratory settings for scientific research and development .
Synthesis Analysis
The synthesis of Isovaleryl-Phe-Lys-pNA HCl can be achieved under mild conditions starting from commercially available H-Lys(Boc)-pNA and N-c~-tritylated amino acids using CF3-PyBOP as a condensating reagent . This approach was illustrated by the synthesis of the novel promising plasmin substrate isovaleryl-L-phenylalanyl-L-lysine p-nitroanilide hydrochloride .Molecular Structure Analysis
The molecular formula of Isovaleryl-Phe-Lys-pNA HCl is C26H35N5O5 . Its molecular weight is approximately 497.60*36.46 g/mol .Chemical Reactions Analysis
Isovaleryl-Phe-Lys-pNA HCl is a chromogenic substrate that is used in assays involving the fibrinolytic protease plasmin . The serine proteases involved, such as thrombin and plasmin, exclusively hydrolyze peptide bonds after the basic amino acids arginine and lysine .科学的研究の応用
Plant Metabolism and Electron Transport
A study involving the role of isovaleryl-CoA dehydrogenase in plant metabolism found that this enzyme, related to isovaleryl compounds, is involved in the degradation of amino acids like lysine in plants. This process is significant for plant respiration, especially under carbon starvation, and it involves the transfer of electrons to the mitochondrial electron transport chain, emphasizing the importance of isovaleryl-related enzymes in plant biochemistry (Araújo et al., 2010).
Enzyme Hydrolysis Studies
Research on the hydrolysis of O-isovaleryl propranolol, a compound structurally related to Isovaleryl-Phe-Lys-pNA HCl, has provided insights into the enzymatic processes involving isovaleryl groups. This study, focusing on the hydrolysis rate and its stereoselectivity in various biological media, has implications for understanding the metabolism and cellular interactions of isovaleryl-containing compounds (Shameem et al., 1994).
Development of Chromogenic Substrates
Isovaleryl-Phe-Lys-pNA HCl's related compound, isovaleryl-l-phenylalanyl-l-lysine p-nitroanilide hydrochloride, was synthesized as a novel chromogenic substrate for plasmin, an important enzyme in fibrinolysis. This research provides a methodology for developing new substrates for biochemical assays, expanding the scope of applications for isovaleryl-containing peptides (Wijkmans et al., 1996).
Stability and Biostability Studies
Research into the stability of peptide nucleic acids (PNA), which are structurally related to Isovaleryl-Phe-Lys-pNA HCl, in various biological environments provides insights into the biostability and potential therapeutic applications of these compounds. The study demonstrates PNAs' resistance to enzymatic degradation, highlighting their potential as stable biomolecules in medical and biological applications (Demidov et al., 1994).
Therapeutic Potential in Isovaleric Acidemia
A study on the treatment of isovaleric acidemia, a metabolic disorder, with L-carnitine (which relates to isovaleryl compounds) showcases the importance of understanding the metabolic pathways and therapeutic interventions involving isovaleryl groups. This research provides valuable information on managing metabolic disorders associated with branched-chain amino acids (Roe et al., 1984).
特性
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-(3-methylbutanoylamino)-3-phenylpropanoyl]amino]-N-(4-nitrophenyl)hexanamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N5O5.ClH/c1-18(2)16-24(32)29-23(17-19-8-4-3-5-9-19)26(34)30-22(10-6-7-15-27)25(33)28-20-11-13-21(14-12-20)31(35)36;/h3-5,8-9,11-14,18,22-23H,6-7,10,15-17,27H2,1-2H3,(H,28,33)(H,29,32)(H,30,34);1H/t22-,23-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJKMYKBZAYAVSA-SJEIDVEUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36ClN5O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isovaleryl-Phe-Lys-pNA HCl | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

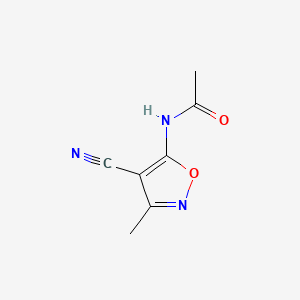

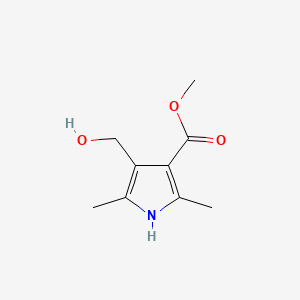
![(6R,7S)-7-amino-3-ethyl-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B574402.png)
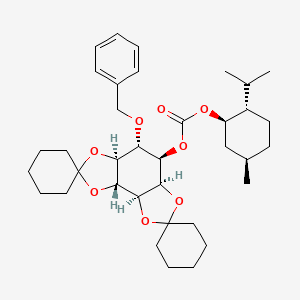
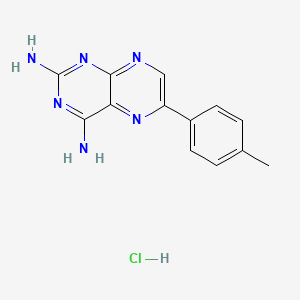
![1-(Azetidin-3-yl)-4-[(2-methylpropan-2-yl)oxy]piperidine;dihydrochloride](/img/structure/B574409.png)
